Rhapontigenin

Übersicht

Beschreibung

Rhapontigenin ist eine Stilbenoidverbindung, die zu den natürlichen Phenolen gehört. Sie kann aus Pflanzen wie Vitis coignetiae und Gnetum cleistostachyum isoliert werden. This compound ist für seine vielfältigen biologischen Aktivitäten bekannt, darunter Antikrebs-, antioxidative, antimykotische und antibakterielle Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Hydrolyse von Rhaponticin synthetisiert werden, seiner Glucosidform. Der Hydrolyseprozess beinhaltet die Verwendung von Säure oder enzymatischen Methoden, um Rhaponticin in this compound und Glucose zu zerlegen .

Industrielle Produktionsmethoden

Eine effiziente Methode zur großtechnischen Herstellung von this compound beinhaltet die Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC). Dieses Verfahren verwendet ein Zwei-Phasen-Lösungsmittelsystem, das aus n-Hexan, Ethylacetat, Methanol und Wasser im Verhältnis 1:4:2:6 besteht. Die mobile Phase wird mit einer optimierten Durchflussrate von 2,2 ml/min und einer Drehzahl von 850 U/min eluiert. Dieses Verfahren ermöglicht die schnelle Trennung und Reinigung von this compound mit hoher Reinheit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhapontigenin can be synthesized through the hydrolysis of rhaponticin, which is its glucoside form. The hydrolysis process involves the use of acid or enzymatic methods to break down rhaponticin into this compound and glucose .

Industrial Production Methods

An efficient method for the large-scale preparation of this compound involves high-speed countercurrent chromatography (HSCCC). This method uses a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in the ratio of 1:4:2:6. The mobile phase is eluted at an optimized flow rate of 2.2 mL/min and a revolution speed of 850 rpm. This method allows for the rapid separation and purification of this compound with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rhapontigenin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen, die this compound betreffen, verwenden häufig Halogenierungsmittel oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen und substituierte Stilbenoide, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Rhapontigenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das chemische Verhalten von Stilbenoiden und ihren Derivaten zu untersuchen.

Medizin: Es hat Potenzial in der Krebsbehandlung gezeigt, insbesondere bei der Hemmung des Wachstums von Prostata- und Darmkrebszellen.

Wirkmechanismus

This compound übt seine Wirkungen durch multiple molekulare Zielstrukturen und Signalwege aus. Es hemmt das humane Cytochrom P450 1A1 Enzym, das an der Biotransformation von krebserregenden und immunotoxischen Verbindungen beteiligt ist . Darüber hinaus moduliert es die Aktivität von proinflammatorischen Mediatoren, indem es die Aktivierung des Nuclear Factor kappa B (NF-κB) hemmt, die Freisetzung von Entzündungszytokinen reduziert und die Expression von Zelladhäsionsmolekülen und Sirtuin 1 (SIRT1) reguliert .

Wirkmechanismus

Rhapontigenin exerts its effects through multiple molecular targets and pathways. It inhibits the human cytochrome P450 1A1 enzyme, which is involved in the biotransformation of carcinogenic and immunotoxic compounds . Additionally, it modulates the activities of pro-inflammatory mediators by inhibiting the nuclear factor kappa B (NF-κB) activation, reducing inflammatory cytokine levels, and regulating cell adhesion molecules and sirtuin 1 (SIRT1) expression .

Vergleich Mit ähnlichen Verbindungen

Rhapontigenin ähnelt anderen Stilbenoiden wie Resveratrol und Piceatannol. Es verfügt jedoch über einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen

- Resveratrol

- Piceatannol

- Isothis compound

Die einzigartige Kombination von biologischen Aktivitäten und chemischen Eigenschaften von this compound macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

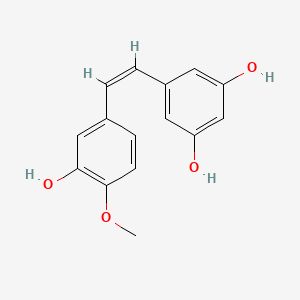

5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023634 | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-65-2 | |

| Record name | Rhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rhapontigenin demonstrates a strong inhibitory effect on tyrosinase, a key enzyme involved in melanin synthesis. [, , ] This inhibitory action is significantly stronger compared to its glycoside form, rhapontin. [] Additionally, this compound has been shown to inhibit melanin synthesis in B16F10 melanoma cells more effectively than rhapontin. []

A: Research suggests that this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in hypoxic PC-3 prostate cancer cells. [] This inhibition leads to decreased vascular endothelial growth factor (VEGF) secretion and subsequently suppresses tube formation in human umbilical vein endothelial cells, effectively hindering angiogenesis. []

A: this compound demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), DPPH radicals, and hydrogen peroxide. [] It protects against oxidative stress-induced cellular damage, including membrane lipid peroxidation and DNA damage. [] Furthermore, it inhibits apoptosis in Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide. []

A: this compound (3,3′,5-Trihydroxy-4′-methoxystilbene) has the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. [, , ]

A: Proton NMR, 13C-NMR, UV, IR, and MALDI-Mass spectrometry have been employed to characterize and confirm the structure of this compound. [, , ] These techniques provide information on the compound's functional groups, connectivity, and molecular weight.

A: While this compound itself has not been reported to possess direct catalytic properties, its formation from rhapontin through enzymatic transformation by enzymes like Pectinex highlights its role as a substrate in biocatalytic processes. [, , , ]

A: Yes, molecular docking studies have been conducted to investigate the interactions of this compound with targets like acetylcholinesterase and amyloid-β peptide. [] These studies provide insights into the binding modes and potential inhibitory mechanisms of this compound against these targets.

A: Studies on this compound and its analogs reveal that the presence and position of hydroxyl and methoxy groups significantly influence its biological activity. For instance, this compound, with a methoxy group at ring B, exhibits weaker anti-staphylococcal activity compared to its analog, pterostilbene, which has methoxy groups at ring A. [] Similarly, the presence of a hydroxyl group at the 4′-position enhances the inhibitory effect of piceatannol against Staphylococcus aureus. []

A: this compound, the aglycone form of rhapontin, exhibits significantly higher biological activity compared to its glycosylated counterpart. [, , ] This difference in activity is attributed to the improved cellular uptake and target interaction of the aglycone form.

A: Encapsulation of this compound within cyclodextrin complexes has shown promising results in enhancing its solubility, stability, and potentially its bioavailability. [] This approach overcomes the limitations associated with its low water solubility and susceptibility to degradation, paving the way for the development of more effective formulations.

ANone: While the provided research papers do not directly address SHE regulations, it is crucial to emphasize that any development or application of this compound as a pharmaceutical or cosmetic ingredient must adhere to all relevant safety and regulatory guidelines.

A: Several in vitro models have been employed to assess the effects of this compound, including: * Enzyme Inhibition Assays: To determine its inhibitory potential against tyrosinase, [, , ] 5-lipoxygenase, [] cyclooxygenase-1 and -2. [] * Cell Culture Studies: Assessing its anti-proliferative effects on cancer cell lines like PC-3 prostate cancer cells, [] B16F10 melanoma cells, [] and MDA-MB-231 breast cancer cells. [] * Antimicrobial Assays: Evaluating its antibacterial activity against Staphylococcus aureus [] and Propionibacterium acnes. []

ANone: Researchers have utilized various animal models, primarily rodent models, to investigate the in vivo effects of this compound:

* **Rat model of myocardial infarction:** Evaluating its cardioprotective effects in isoproterenol-induced myocardial infarction. []* **Rat model of hyperlipidemia:** Assessing its antihyperlipidemic effects in rats fed a high-cholesterol diet. [] * **Mouse model of memory impairment:** Investigating its potential to improve scopolamine-induced memory impairment in ICR mice. [] * **Mouse model of inflammation:** Studying its anti-inflammatory effects in carrageenan-induced paw inflammation. []ANone: The provided research articles primarily focus on the chemical characterization, in vitro activity, and some in vivo studies of this compound. Therefore, information regarding resistance mechanisms, detailed toxicity profiles, drug delivery strategies, biomarker research, specific analytical method validation, environmental impact, immunogenicity, drug-transporter interactions, and other aspects mentioned in questions 11-27 is currently limited within the scope of these studies. Further research is warranted to address these specific areas comprehensively.

ANone: Given its diverse biological activities, this compound holds promise for applications across various fields:

* **Pharmaceuticals:** Potential therapeutic agent for conditions such as cancer, [, ] cardiovascular diseases, [] hyperlipidemia, [] and neurodegenerative disorders. []* **Cosmetics:** Promising ingredient for skin-whitening and anti-aging formulations due to its anti-melanogenic [, ] and antioxidant properties. []* **Food Industry:** Potential as a natural preservative due to its antimicrobial activity against bacteria and fungi. [, ]Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.